![molecular formula C11H17FN2 B2974313 N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine CAS No. 1341080-03-2](/img/structure/B2974313.png)
N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine” is an organic compound containing an aminomethyl group and a fluorophenyl group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amination, oxidation, and reduction . For example, a compound called 2,5-bis(N-methyl-aminomethyl)furan was synthesized from HMF using a one-pot amination–oxidation–amination reaction .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For instance, the aminomethyl group could undergo reactions such as the Demjanov rearrangement , which involves diazotization of the amine by nitrous acid, leading to rearranged alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, a compound called aminomethyl propanol, which also contains an aminomethyl group, is a colorless liquid that is soluble in water .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Research by Harrison et al. (2001) on compounds structurally related to N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine shows the development of water-soluble neurokinin-1 (NK1) receptor antagonists. These compounds are significant for their potential in treating emesis and depression due to their high affinity, oral activity, and long central duration of action. The solubility in water exceeds 100 mg/mL, indicating potential for both intravenous and oral clinical administration (Harrison et al., 2001).
5-HT2A Receptor Inverse Agonists
Another study by Vanover et al. (2006) explored the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide dihydroxybutanedioate (ACP-103), a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. The compound demonstrated potential as an antipsychotic agent, exhibiting potent inverse agonist activity and significant oral bioavailability in rats. This research highlights the therapeutic potential of structurally related compounds in treating psychosis and associated disorders (Vanover et al., 2006).
Molecular Imaging of Neurodegenerative Diseases
Research by Shoghi-Jadid et al. (2002) on the use of radiofluorinated compounds for positron emission tomography (PET) imaging in Alzheimer's disease (AD) patients demonstrates the application of fluorinated compounds in neurodegenerative disease diagnostics. The study involved a compound for determining the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients, suggesting the potential use of fluorinated compounds in the early diagnosis and monitoring of AD progression (Shoghi-Jadid et al., 2002).
Antipsychotic Potential
Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic potential. These compounds, through their selective activity, reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs. This research points to the innovative use of structurally similar compounds in developing new antipsychotic medications (Wise et al., 1987).
Eigenschaften
IUPAC Name |
N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(2)8-10-6-11(12)5-4-9(10)7-13/h4-6H,3,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAMHERXRGLYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=CC(=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.